MFCD18317905
Description
However, based on the available data for structurally similar compounds (e.g., boronic acids, halogenated aromatics, and trifluoromethyl-substituted molecules), we infer that MFCD18317905 likely belongs to a class of organohalides or organoboron compounds with applications in pharmaceuticals, agrochemicals, or material science. Such compounds often exhibit unique electronic properties due to halogen or boron substituents, influencing reactivity, solubility, and bioavailability. For instance, compounds like CAS 1046861-20-4 (C₆H₅BBrClO₂) and CAS 1533-03-5 (C₁₀H₉F₃O) in the evidence share structural motifs common in Suzuki-Miyaura coupling intermediates or bioactive molecules .
Properties
IUPAC Name |
5-(3-carboxy-5-fluorophenyl)-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO4/c14-11-10(13(19)20)4-8(5-16-11)6-1-7(12(17)18)3-9(15)2-6/h1-5H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRGSEZJDHJLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=C(N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687874 | |
| Record name | 5-(3-Carboxy-5-fluorophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-54-1 | |
| Record name | 5-(3-Carboxy-5-fluorophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “MFCD18317905” involves several synthetic routes, each with specific reaction conditions. One common method includes a diastereomerically selective cyclization reaction, which does not require a separate epimerization step . This method ensures high purity and yield of the compound. The reaction conditions typically involve controlled temperature, pressure, and the use of specific catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using advanced techniques to ensure consistency and efficiency. The process often involves continuous flow reactors, which allow for precise control over reaction parameters and improved safety. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
“MFCD18317905” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, solvent choice, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce reduced forms with fewer oxygen atoms.
Scientific Research Applications
“MFCD18317905” has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of “MFCD18317905” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on compounds from the evidence with analogous functional groups, synthesis methods, or applications.
Table 1: Key Properties of MFCD18317905 and Similar Compounds
Structural and Functional Comparisons
CAS 1046861-20-4 (C₆H₅BBrClO₂): This boronic acid derivative shares structural similarities with this compound, particularly in halogen (Br, Cl) and boron content. Such compounds are pivotal in cross-coupling reactions but may exhibit lower solubility (0.24 mg/ml) due to halogen bulkiness .
CAS 1761-61-1 (C₇H₅BrO₂) :
- A brominated aromatic acid with high solubility (0.687 mg/ml) compared to boron-containing analogs. Its synthesis employs green chemistry (A-FGO catalyst), contrasting with Pd-based methods for this compound .
- Both compounds share moderate bioavailability (Score: 0.55) but differ in GI absorption due to polar oxygen groups .
CAS 1533-03-5 (C₁₀H₉F₃O): A trifluoromethyl-substituted ketone with high similarity scores (0.95–1.00) to other fluorinated analogs. Its synthesis via sulfonyl hydrazide condensation is distinct from cross-coupling routes but achieves high yields (98%) .
Research Findings and Limitations
Synthetic Challenges :
- Pd-catalyzed methods (e.g., CAS 1046861-20-4) face scalability issues due to catalyst cost and heavy metal waste, whereas green methods (CAS 1761-61-1) offer sustainable alternatives but require optimization for complex substrates .
- Fluorinated analogs (CAS 1533-03-5) achieve high purity but may require specialized handling due to fluorine’s reactivity .
Bioactivity Trade-offs :
- Halogenated compounds (Br, Cl) improve target binding but reduce solubility, limiting in vivo efficacy. Trifluoromethyl groups balance stability and bioavailability .
Data Gaps :
- Direct data for this compound is absent in the evidence, necessitating extrapolation from analogs. Future studies should prioritize experimental validation of its Log P, solubility, and CYP interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
